molecular formula C13H14N2O5 B15037948 ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate

ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate

Cat. No.: B15037948
M. Wt: 278.26 g/mol
InChI Key: DEEHPTWIVNRPBG-UHFFFAOYSA-N
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Description

Ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate typically involves the reaction of 3-methylquinoxalin-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Hydroxyl-substituted quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Another quinoxaline derivative with similar biological activities.

    3-methylquinoxalin-2-one: The parent compound used in the synthesis of ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate.

Uniqueness

This compound is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility in organic solvents. This makes it a versatile intermediate in the synthesis of various pharmacologically active compounds.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 2-(3-methyl-4-oxido-2-oxoquinoxalin-4-ium-1-yl)oxyacetate

InChI

InChI=1S/C13H14N2O5/c1-3-19-12(16)8-20-15-11-7-5-4-6-10(11)14(18)9(2)13(15)17/h4-7H,3,8H2,1-2H3

InChI Key

DEEHPTWIVNRPBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CON1C2=CC=CC=C2[N+](=C(C1=O)C)[O-]

Origin of Product

United States

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